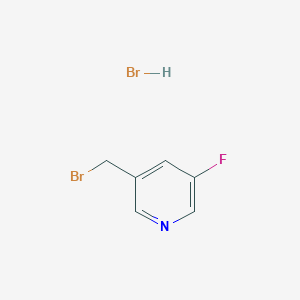![molecular formula C17H15ClN4O4S B2774366 N-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide CAS No. 1251576-98-3](/img/structure/B2774366.png)
N-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide is a useful research compound. Its molecular formula is C17H15ClN4O4S and its molecular weight is 406.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
In medicinal chemistry, compounds featuring imidazole scaffolds, such as "N-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide," are recognized for their selective inhibition properties against specific protein kinases. This selectivity is crucial for designing therapeutic agents targeting diseases characterized by inflammation and cancer. The compound's structural moiety is similar to those found in inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a pivotal role in proinflammatory cytokine release. Such compounds are developed to achieve higher binding selectivity and potency by occupying specific ATP-binding pockets, thereby offering a promising approach for therapeutic interventions (T. Scior et al., 2011).
Material Science and Environmental Applications
In material science, compounds with pyridine and imidazole rings, akin to the structure of "this compound," have been explored for their potential in creating novel optoelectronic materials. These compounds, through their incorporation into π-extended conjugated systems, demonstrate significant value for the fabrication of materials used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The unique electronic properties of such compounds contribute to advancements in photoelectric conversion elements and image sensors (G. Lipunova et al., 2018).
Biomedical Research
In biomedical research, the structural analogs of "this compound" are studied for their roles as potential inhibitors against multi-drug resistant bacterial infections. The fused pyridine structures, such as imidazopyridines (IZPs), have been identified for their broad pharmacological activities, including antibacterial, antitumor, and anti-inflammatory effects. These compounds' ability to act as scaffolds for developing potent antibacterial agents highlights their significance in addressing the challenges posed by antibiotic resistance (Bharat Kumar Reddy Sanapalli et al., 2022).
Wirkmechanismus
Target of Action
AKOS021850724, also known as F3406-7038, is a novel small-molecule inhibitor that primarily targets the LCMV glycoprotein GP2 . This protein plays a crucial role in the entry of the LCMV virus into host cells .
Mode of Action
F3406-7038 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Biochemical Pathways
The compound’s action affects the pathway of LCMV virus entry into host cells. By inhibiting the pH-dependent fusion mediated by GP2, F3406-7038 prevents the virus from releasing its ribonucleoprotein into the cell cytoplasm . This effectively halts the transcription and replication of the virus genome within the host cell .
Pharmacokinetics
The compound’s strong anti-lcmv activity and lack of cell toxicity suggest favorable bioavailability .
Result of Action
The primary result of F3406-7038’s action is the inhibition of LCMV virus multiplication within host cells . By preventing the virus from releasing its ribonucleoprotein and initiating genome transcription and replication, the compound effectively halts the virus’s life cycle .
Action Environment
The action of F3406-7038 is dependent on the pH within the endosome compartment of host cells . The compound specifically interferes with the pH-dependent fusion mediated by GP2, suggesting that changes in endosomal pH could potentially influence the compound’s efficacy .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S/c1-26-13-5-2-9(6-11(13)18)19-14(23)7-21-12-8-27-20-15(12)16(24)22(17(21)25)10-3-4-10/h2,5-6,8,10H,3-4,7H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQTZCQIWUBDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2774283.png)
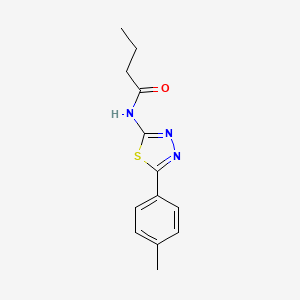
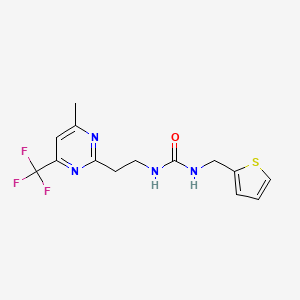
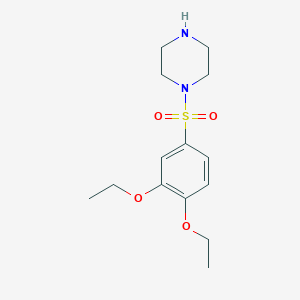

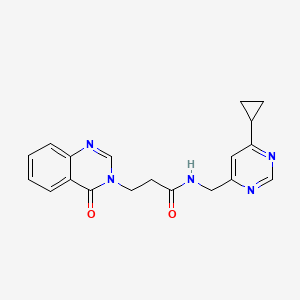
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone](/img/structure/B2774294.png)
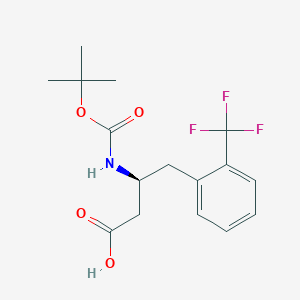
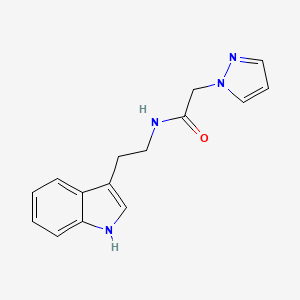


![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2774303.png)
![methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2774304.png)
